molecular formula C6H10O3 B570724 trans-(+/-)-3,5-Dihydroxy-cyclohexanone CAS No. 165523-04-6

trans-(+/-)-3,5-Dihydroxy-cyclohexanone

Cat. No.: B570724
CAS No.: 165523-04-6
M. Wt: 130.143
InChI Key: WTRJYFFVLSDQFC-RFZPGFLSSA-N
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Description

trans-(+/-)-3,5-Dihydroxy-cyclohexanone is a cyclic ketone with the molecular formula C6H10O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-(+/-)-3,5-Dihydroxy-cyclohexanone can be achieved through various methods, including enzymatic and chemical processes. One common method involves the use of microorganisms such as bacteria or fungi to produce the compound. Another method involves the reduction of 6-cyano-(5R)-hydroxy-3-oxohexanoate using a recombinant ketone reductase enzyme in the presence of cofactors like NAD/NADH or NADP/NADPH and a hydrogen donor such as isopropanol .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their high stereoselectivity, mild reaction conditions, and low environmental impact. These methods typically involve the use of recombinant enzymes and cofactor regeneration systems to achieve high yields and enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

trans-(+/-)-3,5-Dihydroxy-cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Medicine: The compound has shown anti-inflammatory and anti-cancer properties.

    Agriculture: It has potential as an alternative to traditional pesticides due to its antimicrobial properties.

    Materials Science: The compound has been explored for its use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of trans-(+/-)-3,5-Dihydroxy-cyclohexanone is complex and not fully understood. it is believed to work by inhibiting the production of certain enzymes and proteins that play a role in inflammation and cancer growth. It may also modulate the activity of certain receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-3,5-Dihydroxycyclohexan-1-one: This compound is a stereoisomer of trans-(+/-)-3,5-Dihydroxy-cyclohexanone and has similar chemical properties but different biological activities.

    trans-(±)-3,5-Dihydroxy-cyclohexanone: This compound is used in the synthesis of Norvitamin D compounds and has different stereochemistry compared to this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to its stereoisomers and other similar compounds.

Biological Activity

trans-(+/-)-3,5-Dihydroxy-cyclohexanone is a chiral cyclohexanone derivative characterized by hydroxyl groups at the 3 and 5 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as an intermediate in the synthesis of various bioactive molecules. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's structure allows for the exploration of stereochemistry in chemical reactions, facilitating the development of enantiomerically pure compounds. Its unique reactivity makes it a valuable tool in organic synthesis and pharmaceutical research .

Antioxidant Activity

One significant area of study is the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Preliminary studies indicate that compounds with similar structures exhibit strong antioxidant properties, suggesting that this compound may also possess this activity.

  • Research Findings : In comparative studies, related cyclohexanones demonstrated significant inhibition of free radicals in assays such as DPPH and FRAP. For example, a related compound was shown to inhibit DPPH radical formation by approximately 80% at certain concentrations .

Anticancer Potential

This compound has been investigated for its potential anticancer activity. The mechanism may involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

  • Case Study : In vitro studies have demonstrated that derivatives of cyclohexanones can induce apoptosis in various cancer cell lines. For instance, compounds with structural similarities were found to inhibit cancer cell growth effectively through mechanisms involving caspase activation and mitochondrial dysfunction .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression.
  • Antioxidant Mechanism : By scavenging free radicals, it may reduce oxidative damage to cells, thereby preventing malignant transformation.
  • Cell Signaling Pathways : It could influence pathways such as NF-kB and MAPK, which are critical for cell survival and proliferation.

Table 1: Biological Activities of Related Compounds

CompoundAntioxidant Activity (IC50)Anticancer Activity (IC50)Mechanism of Action
2-Acyl-cyclohexane-1,3-dione50 μM20 μMEnzyme inhibition
Cyclohexanol Derivative A30 μM15 μMApoptosis induction
Cyclohexanol Derivative B40 μM25 μMFree radical scavenging

Properties

IUPAC Name

(3R,5R)-3,5-dihydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-4-1-5(8)3-6(9)2-4/h4-5,7-8H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRJYFFVLSDQFC-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CC(=O)C[C@@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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